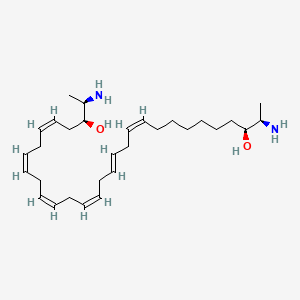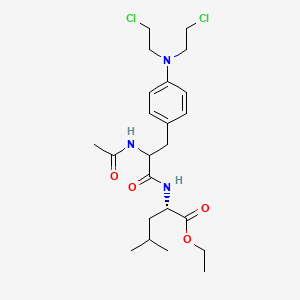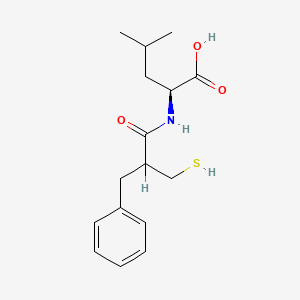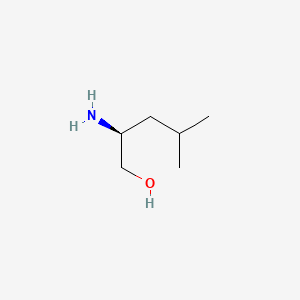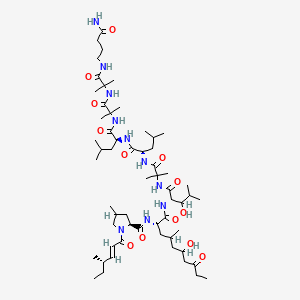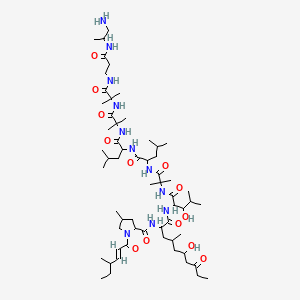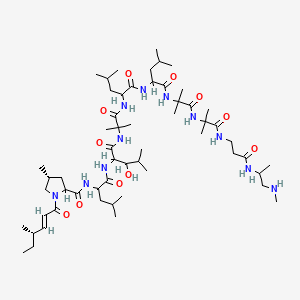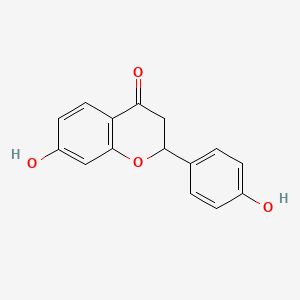
DL-Liquiritigenine
Vue d'ensemble
Description
Liquiritigenin is a flavonoid and an estrogenic compound found in licorice (Glycyrrhizae radix) root extract and several other plants .
Molecular Structure Analysis
Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The molecular structure of Liquiritigenin was identified using LC-MS/MS and LC/MS n -IT-TOF techniques .Chemical Reactions Analysis
Liquiritigenin has been found to inhibit the LPS-stimulated NO production in a dose-dependent manner . It also undergoes metabolic transformation by the gut microbiota .Physical And Chemical Properties Analysis
Liquiritigenin has a molecular formula of C15H12O4 and a molar mass of 256.253 g·mol −1 . Its density is 1.4±0.1 g/cm 3, boiling point is 529.5±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C .Applications De Recherche Scientifique
Propriétés Antitumorales
La Liquiritigenine est un important composé dihydroflavonoïde qui s'est avéré posséder des propriétés antitumorales . On pense qu'un de ses métabolites, la davidigénine, pourrait également avoir une activité antitumorale .
Effets Anti-ulcéreux
En plus de ses propriétés antitumorales, la Liquiritigenine aurait également des effets anti-ulcéreux . Cela en fait un candidat potentiel pour le traitement des ulcères.
Propriétés Anti-inflammatoires
La Liquiritigenine s'est avérée avoir des propriétés anti-inflammatoires . Cela pourrait la rendre utile dans le traitement de diverses affections inflammatoires.
Effets Anti-SIDA
Une autre application importante de la Liquiritigenine est son potentiel effet anti-SIDA . Bien que le mécanisme d'action reste flou, cette propriété pourrait en faire un outil précieux dans la lutte contre le SIDA.
Maladies Neurodégénératives
La Liquiritigenine et son précurseur et isomère chalcone isoliquiritigenine sont les principaux composants bioactifs de la Radix Glycyrrhizae, qui est utilisée depuis des siècles en médecine traditionnelle. Ces composés ont été étudiés pour leur rôle potentiel dans les maladies liées à l'âge, notamment les maladies neurodégénératives telles que la maladie d'Alzheimer (MA) et la maladie de Parkinson (MP) .
Propriétés Antidiabétiques
La Liquiritigenine s'est avérée avoir des propriétés antidiabétiques . Une étude a révélé qu'elle réduisait les niveaux de glucose dans le sang chez les poissons-zèbres adultes hyperglycémiques , ce qui suggère des applications potentielles dans le traitement du diabète.
Mécanisme D'action
DL-Liquiritigenin, also known as Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone compound that has been isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza glabra .
Target of Action
DL-Liquiritigenin has been found to interact with several targets. Network pharmacology studies have shown that DL-Liquiritigenin is a key anti-melanoma active component in licorice flavonoids, with tyrosinase (Tyr), Raf1, and Met being identified as key targets of melanoma resistance . It also acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
Mode of Action
DL-Liquiritigenin interacts with its targets to induce various changes. For instance, it shows competitive inhibition of human monoamine oxidase (hMAO) in vitro . It also acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .
Biochemical Pathways
In the treatment of melanoma, DL-Liquiritigenin affects multiple biochemical pathways, indicating that its anti-melanoma mechanism is the result of multi-compound and multi-target interactions .
Pharmacokinetics
The bioavailability of flavonoids like DL-Liquiritigenin is generally low after oral administration . The metabolic transformation of DL-Liquiritigenin by the gut microbiota and liver microsomes results in the generation of three main metabolites . This biotransformation may be one of the main reasons for the low bioavailability of DL-Liquiritigenin, although these metabolites have potential pharmacological activities .
Result of Action
DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . Its molecular and cellular effects include reducing dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors .
Action Environment
The action of DL-Liquiritigenin can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolic transformation of DL-Liquiritigenin, affecting its bioavailability and pharmacological activities . Furthermore, the efficacy and stability of DL-Liquiritigenin can be influenced by factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells or tissues.
Safety and Hazards
Orientations Futures
The bioavailability of flavonoids like Liquiritigenin is generally low after oral administration. The metabolic transformation of flavonoids by the gut microbiota may be one of the main reasons for this, although these metabolites have potential pharmacological activities . Future research could focus on improving the bioavailability of Liquiritigenin and further exploring its pharmacological activities.
Analyse Biochimique
Biochemical Properties
Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect . Liquiritigenin, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses Liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .
Cellular Effects
Liquiritigenin has various pharmacological properties and is also responsible for the corresponding properties of the plants it contains. In various studies, its effects included anti-inflammatory, antimicrobial agent, and antioxidant activities, and it also demonstrated targeted cancer therapy effects .
Molecular Mechanism
The molecular mechanism of Liquiritigenin involves its role as a selective agonist of the ERβ subtype of the estrogen receptor (ER), and as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect .
Metabolic Pathways
Liquiritigenin is involved in the metabolic pathway where the enzyme Liquiritigenin, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) uses Liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274339, DTXSID90961898 | |
| Record name | DL-Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69097-97-8, 41680-09-5 | |
| Record name | DL-Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



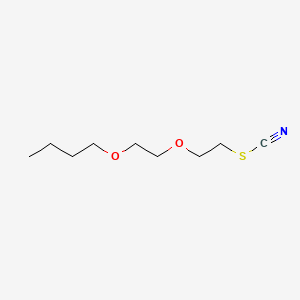

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)
